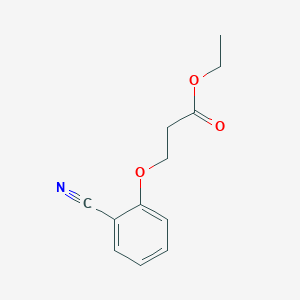

Ethyl 3-(2-cyanophenoxy)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2-cyanophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-15-12(14)7-8-16-11-6-4-3-5-10(11)9-13/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOQUFMMJGCIOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(2-cyanophenoxy)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis pathway for Ethyl 3-(2-cyanophenoxy)propanoate, a valuable intermediate in pharmaceutical and agrochemical research. The document details the core synthetic strategy, a representative experimental protocol, and expected analytical data for the target compound.

Introduction

Ethyl 3-(2-cyanophenoxy)propanoate is an organic molecule of interest due to its potential applications as a building block in the synthesis of more complex biologically active compounds. Its structure, featuring a cyanophenoxy moiety linked to an ethyl propanoate chain, offers multiple points for further chemical modification. This guide focuses on a robust and widely applicable method for its synthesis: the Williamson ether synthesis.

Core Synthesis Pathway: Williamson Ether Synthesis

The most direct and established method for the preparation of Ethyl 3-(2-cyanophenoxy)propanoate is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 2-cyanophenol acts as the nucleophile, attacking the electrophilic carbon of ethyl 3-bromopropanoate to form the desired ether linkage.

The overall reaction is depicted below:

Caption: Overall reaction scheme for the Williamson ether synthesis of Ethyl 3-(2-cyanophenoxy)propanoate.

The reaction is typically carried out in the presence of a suitable base to deprotonate the phenolic hydroxyl group of 2-cyanophenol, thereby generating the more nucleophilic phenoxide ion. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of Ethyl 3-(2-cyanophenoxy)propanoate. This procedure is based on established principles of the Williamson ether synthesis and may require optimization for specific laboratory conditions and scales.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Cyanophenol | C₇H₅NO | 119.12 | 1.19 g | 10.0 |

| Ethyl 3-bromopropanoate | C₅H₉BrO₂ | 181.03 | 1.99 g | 11.0 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.07 g | 15.0 |

| Acetone | C₃H₆O | 58.08 | 50 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |

| Brine | NaCl(aq) | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |

Reaction Procedure

Caption: Step-by-step experimental workflow for the synthesis and purification.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanophenol (1.19 g, 10.0 mmol) and acetone (50 mL).

-

Stir the mixture until the 2-cyanophenol is completely dissolved.

-

Add anhydrous potassium carbonate (2.07 g, 15.0 mmol) to the solution.

-

Reaction: Stir the resulting suspension vigorously at room temperature for 30 minutes.

-

Add ethyl 3-bromopropanoate (1.99 g, 11.0 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 56 °C) and maintain it for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide byproduct and wash the solid with a small amount of acetone.

-

Combine the filtrate and the washings and concentrate under reduced pressure to remove the acetone.

-

Dissolve the resulting residue in dichloromethane (50 mL).

-

Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure Ethyl 3-(2-cyanophenoxy)propanoate.

Expected Yield

The expected yield for this type of reaction, after purification, can typically range from 70% to 90%, depending on the purity of the starting materials and the optimization of the reaction conditions.

| Product | Theoretical Yield (g) | Typical Yield Range (%) |

| Ethyl 3-(2-cyanophenoxy)propanoate | 2.19 | 70 - 90 |

Characterization of Ethyl 3-(2-cyanophenoxy)propanoate

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | dd | 1H | Ar-H |

| ~7.50 | ddd | 1H | Ar-H |

| ~7.05 | d | 1H | Ar-H |

| ~6.95 | t | 1H | Ar-H |

| ~4.30 | t | 2H | -O-CH₂ -CH₂- |

| ~4.20 | q | 2H | -O-CH₂ -CH₃ |

| ~2.90 | t | 2H | -O-CH₂-CH₂ - |

| ~1.25 | t | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~171.0 | C =O |

| ~160.0 | Ar-C -O |

| ~134.0 | Ar-C H |

| ~133.5 | Ar-C H |

| ~122.0 | Ar-C H |

| ~118.0 | -C ≡N |

| ~115.0 | Ar-C H |

| ~104.0 | Ar-C -CN |

| ~66.0 | -O-C H₂-CH₂- |

| ~61.0 | -O-C H₂-CH₃ |

| ~35.0 | -O-CH₂-C H₂- |

| ~14.0 | -O-CH₂-C H₃ |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Functional Group |

| ~2230 | C≡N stretch |

| ~1735 | C=O (ester) stretch |

| ~1600, 1500 | C=C (aromatic) stretch |

| ~1250 | C-O (aryl ether) stretch |

| ~1180 | C-O (ester) stretch |

Predicted Mass Spectrum (MS)

-

Molecular Ion (M⁺): m/z = 219.09

-

Major Fragmentation Peaks: Expect fragments corresponding to the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the ether bond.

Safety Considerations

-

2-Cyanophenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Ethyl 3-bromopropanoate: Lachrymator. Causes skin and serious eye irritation.

-

Potassium Carbonate: Causes serious eye irritation.

-

Acetone and Dichloromethane: Highly flammable (acetone) and volatile. Use in a well-ventilated fume hood.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals. Refer to the Safety Data Sheets (SDS) for each chemical before use.

Conclusion

The Williamson ether synthesis provides a reliable and efficient pathway for the laboratory-scale production of Ethyl 3-(2-cyanophenoxy)propanoate. The outlined protocol, based on well-established chemical principles, offers a solid foundation for researchers to synthesize this valuable intermediate. The predicted analytical data serves as a useful reference for the characterization and purity assessment of the final product. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity depending on the specific experimental setup.

In-depth Technical Guide: Ethyl 3-(2-cyanophenoxy)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2-cyanophenoxy)propanoate (CAS No. 1099636-32-4) is a chemical compound with potential applications in organic synthesis and pharmaceutical development. This technical guide aims to provide a comprehensive overview of its chemical properties. However, a thorough search of available scientific literature and chemical databases reveals a significant lack of publicly accessible experimental data for this specific compound. While its basic identifiers have been established, crucial quantitative properties and detailed experimental protocols remain largely undocumented in the public domain. This guide presents the available information and outlines a general approach for its characterization.

Chemical Identity

A crucial first step in the characterization of any chemical compound is the confirmation of its identity through established nomenclature and registry numbers.

| Identifier | Value | Source |

| IUPAC Name | ethyl 3-(2-cyanophenoxy)propanoate | - |

| CAS Number | 1099636-32-4 | [1] |

| Molecular Formula | C₁₂H₁₃NO₃ | [1] |

| Molecular Weight | 219.24 g/mol | [1] |

| Canonical SMILES | CCOC(=O)CCOC1=CC=CC=C1C#N | - |

Physicochemical Properties

A comprehensive search for experimentally determined physicochemical properties of Ethyl 3-(2-cyanophenoxy)propanoate did not yield specific quantitative data. This includes, but is not limited to, melting point, boiling point, and solubility data. For novel or less-studied compounds, these properties are typically determined empirically following synthesis and purification.

Experimental Protocols

Proposed Synthesis: Williamson Ether Synthesis

A plausible method for the synthesis of Ethyl 3-(2-cyanophenoxy)propanoate is the Williamson ether synthesis. This would involve the reaction of 2-cyanophenol with an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate) in the presence of a suitable base.

Reaction Scheme:

General Procedure:

-

Dissolve 2-cyanophenol in a suitable aprotic polar solvent (e.g., acetone, DMF).

-

Add a slight molar excess of a base (e.g., potassium carbonate).

-

Stir the mixture at room temperature for a designated period to form the phenoxide.

-

Add ethyl 3-bromopropanoate dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel.

Characterization Methods

Following purification, the identity and purity of the synthesized Ethyl 3-(2-cyanophenoxy)propanoate would be confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure of the molecule by identifying the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present in the molecule, such as the nitrile (C≡N), ester (C=O), and ether (C-O-C) stretches.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

-

Elemental Analysis: Combustion analysis would be performed to determine the elemental composition (C, H, N) of the compound, ensuring it matches the calculated values for the molecular formula C₁₂H₁₃NO₃.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel or uncharacterized compound like Ethyl 3-(2-cyanophenoxy)propanoate.

Caption: A logical workflow for the synthesis and characterization of a chemical compound.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding any biological activity or involvement in signaling pathways for Ethyl 3-(2-cyanophenoxy)propanoate. Investigating the biological effects of this compound would be a novel area of research. A potential starting point could be to screen the compound against a panel of biological targets, guided by the structural motifs present in the molecule (e.g., the cyanophenoxy group, which is found in some bioactive molecules).

Caption: A general workflow for the initial biological screening of a novel compound.

Conclusion

While the foundational chemical identity of Ethyl 3-(2-cyanophenoxy)propanoate is established, a significant data gap exists concerning its detailed chemical and physical properties, as well as its biological activity. The information provided in this guide serves as a starting point for researchers and professionals in the field of drug development. Further empirical investigation is required to fully characterize this compound and explore its potential applications. The proposed synthetic and characterization workflows offer a roadmap for such future studies.

References

Structural Analysis of Ethyl 3-phenylpropanoate: A Technical Overview

Note to the reader: Initial research for "Ethyl 3-(2-cyanophenoxy)propanoate" did not yield sufficient structural data for a comprehensive analysis. This guide instead focuses on the closely related and well-characterized compound, Ethyl 3-phenylpropanoate. The structural principles and analytical techniques detailed herein are broadly applicable to similar ester compounds.

Ethyl 3-phenylpropanoate (C₁₁H₁₄O₂) is a carboxylic acid ester with a molecular weight of approximately 178.23 g/mol .[1][2] It is a colorless to pale yellow liquid with a characteristic fruity, floral odor.[1][3] This compound is sparingly soluble in water but miscible with organic solvents like ethanol and ether.[1] It is utilized in the flavor and fragrance industry and serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1][3][4]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol [2] |

| Appearance | Colorless to light yellow liquid[1] |

| Odor | Ethereal, rum, fruity, floral[3] |

| Boiling Point | 247-249 °C[5] |

| Density | ~1.01 g/mL[5] |

| Refractive Index | 1.4940[5] |

| Solubility | Sparingly soluble in water[1] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of Ethyl 3-phenylpropanoate relies on several key spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of Ethyl 3-phenylpropanoate, typically recorded in deuterated chloroform (CDCl₃), shows distinct signals corresponding to the different proton groups.[2][6]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.29 - 7.16 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 4.11 | Quartet | 2H | Methylene protons (-O-CH₂-CH₃) |

| 2.94 | Triplet | 2H | Methylene protons (Ar-CH₂-) |

| 2.60 | Triplet | 2H | Methylene protons (-CH₂-COO-) |

| 1.21 | Triplet | 3H | Methyl protons (-O-CH₂-CH₃) |

Data sourced from spectra recorded at 400 MHz in CDCl₃.[2][6]

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| 172.82 | Carbonyl carbon (-COO-) |

| 140.62 | Quaternary aromatic carbon (C-1) |

| 128.47 | Aromatic methine carbons (C-3/C-5 or C-2/C-6) |

| 128.30 | Aromatic methine carbons (C-2/C-6 or C-3/C-5) |

| 126.23 | Aromatic methine carbon (C-4) |

| 60.35 | Methylene carbon (-O-CH₂-) |

| 35.94 | Methylene carbon (-CH₂-COO-) |

| 31.01 | Methylene carbon (Ar-CH₂-) |

| 14.21 | Methyl carbon (-CH₃) |

Data sourced from spectra recorded at 22.53 MHz in CDCl₃.[2]

Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 178 | 26.1 | [M]⁺ (Molecular Ion) |

| 104 | 100.0 | [C₈H₈]⁺ (Styrene radical cation) |

| 91 | 62.5 | [C₇H₇]⁺ (Tropylium ion) |

| 105 | 44.7 | [C₇H₅O]⁺ |

| 107 | 46.1 | [C₇H₇O]⁺ |

| 77 | 15.4 | [C₆H₅]⁺ (Phenyl cation) |

Data obtained from EI-MS at 75 eV.[6]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of Ethyl 3-phenylpropanoate (approximately 0.05 mL) is dissolved in deuterated chloroform (CDCl₃, approximately 0.5 mL) within an NMR tube.[6]

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz for protons.[2][6]

-

¹H NMR Acquisition:

-

The spectrometer is tuned and shimmed to the sample.

-

A standard pulse sequence is used to acquire the ¹H spectrum.

-

The spectral width is set to encompass all expected proton signals (e.g., 0-10 ppm).

-

Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

A standard proton-decoupled pulse sequence is used.

-

The spectral width is set to cover all expected carbon signals (e.g., 0-200 ppm).

-

Data is processed similarly to the ¹H spectrum, with chemical shifts referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

-

Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which plots relative abundance against m/z.

Visualizations

The following diagrams illustrate the structure of Ethyl 3-phenylpropanoate and a typical workflow for its structural analysis.

Caption: Chemical Structure of Ethyl 3-phenylpropanoate.

Caption: Workflow for Structural Analysis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-phenylpropionate | 2021-28-5 [chemicalbook.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 3-(2-cyanophenoxy)propanoate

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Mechanism of Action for Ethyl 3-(2-cyanophenoxy)propanoate

Executive Summary

This technical guide addresses the current scientific understanding of Ethyl 3-(2-cyanophenoxy)propanoate. Following a comprehensive review of available literature, it is important to note that specific studies detailing the mechanism of action, biological targets, and associated signaling pathways for Ethyl 3-(2-cyanophenoxy)propanoate are not presently available in the public domain.

However, the core chemical scaffold, the "2-cyanophenoxy" moiety, is present in a number of biologically active compounds. This guide, therefore, provides an in-depth analysis of these related compounds to offer insights into the potential biological activities of Ethyl 3-(2-cyanophenoxy)propanoate. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic or agrochemical potential of this and related molecules.

Analysis of the "2-Cyanophenoxy" Moiety: A Biologically Significant Scaffold

The 2-cyanophenoxy group appears to be a versatile pharmacophore, with derivatives exhibiting a range of biological activities. The analysis of compounds containing this moiety suggests potential applications in fungicidal, cardiovascular, and antibacterial research.

Fungicidal Activity

A notable compound containing the 2-cyanophenoxy moiety is Azoxystrobin, a broad-spectrum strobilurin fungicide. While the full structure of Azoxystrobin is more complex than Ethyl 3-(2-cyanophenoxy)propanoate, the presence of this moiety is a key feature. The fungicidal activity of related compounds suggests that Ethyl 3-(2-cyanophenoxy)propanoate could be investigated for similar properties.

Cardiovascular Activity

Research into phenoxypropanolamine derivatives has identified compounds with potential cardiovascular effects. Specifically, a 5-chloro-2-cyanophenoxy derivative has demonstrated both vasodilator and β-blocking activities. This indicates that the 2-cyanophenoxy scaffold may have applications in the development of novel treatments for cardiovascular diseases.

Antibacterial Activity

Derivatives of 2-(2-cyanophenoxy)quinoxaline have been synthesized and evaluated for their antibacterial properties. This line of research suggests that the 2-cyanophenoxy group can be incorporated into structures designed to target bacterial pathogens.

Postulated Experimental Workflow for Investigating Ethyl 3-(2-cyanophenoxy)propanoate

Given the absence of specific biological data, a logical next step would be to subject Ethyl 3-(2-cyanophenoxy)propanoate to a standard drug discovery and development workflow. The following diagram outlines a potential experimental approach.

Data Presentation

As no quantitative data for Ethyl 3-(2-cyanophenoxy)propanoate is currently available, the following table is presented as a template for how such data, once generated, could be structured.

| Biological Activity | Assay Type | Test System | Result (e.g., IC50, EC50) | Reference |

| Hypothetical Fungicidal | Mycelial Growth Inhibition | Botrytis cinerea | Data Not Available | N/A |

| Hypothetical Vasodilator | Aortic Ring Relaxation | Rat Aorta | Data Not Available | N/A |

| Hypothetical Antibacterial | Minimum Inhibitory Conc. | Staphylococcus aureus | Data Not Available | N/A |

Conclusion and Future Directions

While a definitive mechanism of action for Ethyl 3-(2-cyanophenoxy)propanoate cannot be provided at this time, the analysis of its core "2-cyanophenoxy" moiety reveals a promising starting point for further investigation. The fungicidal, cardiovascular, and antibacterial activities of related compounds suggest that Ethyl 3-(2-cyanophenoxy)propanoate warrants further study.

Future research should focus on the systematic screening of this compound against a variety of biological targets to elucidate its pharmacological profile. The proposed experimental workflow provides a roadmap for such an investigation. The synthesis of analogues and subsequent structure-activity relationship studies will also be crucial in unlocking the full potential of this chemical scaffold. This document serves as a call to the scientific community to explore the uncharted biological landscape of Ethyl 3-(2-cyanophenoxy)propanoate.

Spectroscopic Characterization of Ethyl 3-(2-cyanophenoxy)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted spectroscopic data for Ethyl 3-(2-cyanophenoxy)propanoate. Due to the absence of experimentally acquired spectra for this specific compound in publicly available databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and fundamental spectroscopic principles. This guide also outlines standardized experimental protocols for the acquisition of such data and includes a workflow for the characterization of novel chemical entities.

Introduction

Ethyl 3-(2-cyanophenoxy)propanoate is a molecule of interest in organic synthesis and medicinal chemistry, potentially serving as a building block for more complex pharmaceutical agents. Its structure combines a flexible propanoate linker with a rigid, electron-withdrawing cyanophenoxy group. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide aims to provide a predictive framework for its spectroscopic signature and a practical guide for its experimental characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 3-(2-cyanophenoxy)propanoate. These predictions are derived from the known spectral data of its constituent fragments, namely 2-cyanophenol and ethyl 3-halopropanoates, as well as established principles of spectroscopic interpretation.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Rationale |

| ~7.65 | dd | 1H | Ar-H | Aromatic proton ortho to the cyano group, deshielded by its electron-withdrawing effect. |

| ~7.50 | ddd | 1H | Ar-H | Aromatic proton para to the cyano group. |

| ~7.10 | d | 1H | Ar-H | Aromatic proton ortho to the oxygen. |

| ~7.00 | ddd | 1H | Ar-H | Aromatic proton meta to the cyano group. |

| 4.25 | q | 2H | -O-CH₂-CH₃ | Methylene protons of the ethyl ester, adjacent to the ester oxygen. |

| 4.40 | t | 2H | Ar-O-CH₂- | Methylene protons adjacent to the phenoxy oxygen. |

| 2.95 | t | 2H | -CH₂-C(=O)- | Methylene protons alpha to the carbonyl group. |

| 1.30 | t | 3H | -CH₂-CH₃ | Methyl protons of the ethyl ester. |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment | Predicted Rationale |

| 171.5 | C=O | Carbonyl carbon of the ester. |

| 160.0 | Ar-C-O | Aromatic carbon attached to the ether oxygen. |

| 134.5 | Ar-C | Aromatic carbon. |

| 134.0 | Ar-C | Aromatic carbon. |

| 122.0 | Ar-C | Aromatic carbon. |

| 117.0 | -C≡N | Cyano group carbon. |

| 115.5 | Ar-C | Aromatic carbon. |

| 104.0 | Ar-C-CN | Aromatic carbon attached to the cyano group. |

| 65.0 | Ar-O-CH₂- | Methylene carbon adjacent to the phenoxy oxygen. |

| 61.0 | -O-CH₂-CH₃ | Methylene carbon of the ethyl ester. |

| 35.0 | -CH₂-C(=O)- | Methylene carbon alpha to the carbonyl group. |

| 14.0 | -CH₂-CH₃ | Methyl carbon of the ethyl ester. |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong, Sharp | C≡N stretch |

| ~1735 | Strong, Sharp | C=O stretch (Ester) |

| ~1600, ~1490 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1180 | Strong | C-O stretch (Ester) |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Fragment |

| 219 | [M]⁺ (Molecular Ion) |

| 174 | [M - OCH₂CH₃]⁺ |

| 146 | [M - COOCH₂CH₃]⁺ |

| 120 | [C₇H₄NO]⁺ (cyanophenoxy fragment) |

| 102 | [C₆H₄CN]⁺ |

| 73 | [COOCH₂CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel compound such as Ethyl 3-(2-cyanophenoxy)propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Thin Film: If the sample is a low-melting solid or viscous oil, dissolve a small amount in a volatile solvent (e.g., dichloromethane), cast a film on a KBr plate, and allow the solvent to evaporate.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source (typically via a heated probe or GC column).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Accelerate the resulting ions into the mass analyzer.

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a new chemical entity.

Caption: Workflow for the Synthesis and Spectroscopic Characterization of a Novel Compound.

Conclusion

An In-depth Technical Guide to the Predicted Solubility and Stability of Ethyl 3-(2-cyanophenoxy)propanoate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the predicted solubility and stability of Ethyl 3-(2-cyanophenoxy)propanoate. As there is limited publicly available experimental data for this specific molecule, this document extrapolates its physicochemical properties based on data from structurally related compounds, including phenoxypropanoate esters, cyanophenols, and ethyl propanoate.

Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Basis for Prediction |

| Molecular Formula | C₁₂H₁₃NO₃ | - |

| Molecular Weight | 219.24 g/mol | - |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on analogous esters and phenols. |

| LogP | Estimated between 2.0 and 3.0 | Based on the hydrophobic nature of the phenyl ring and the ester group. |

Predicted Solubility Profile

The solubility of Ethyl 3-(2-cyanophenoxy)propanoate is dictated by the interplay of its polar (cyano and ester groups) and non-polar (phenyl ring and ethyl chain) moieties. It is anticipated to be poorly soluble in water but readily soluble in a range of organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Poorly soluble | The hydrophobic phenyl ring and ethyl ester group are expected to dominate, leading to limited aqueous solubility. 2-Cyanophenol is partially soluble in water, while ethyl propanoate is sparingly soluble[1][2]. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) | Soluble | These solvents are capable of interacting with the polar cyano and ester functionalities. 2- and 4-cyanophenol are soluble in acetone[3]. |

| Alcohols (e.g., Ethanol, Methanol) | Soluble | Ethyl propanoate is miscible with alcohol[2]. Cyanophenols are also soluble in methanol[3]. |

| Ethers (e.g., Diethyl ether, THF) | Soluble | Ethyl propanoate is soluble in ether[4]. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | The overall non-polar character of the molecule suggests good solubility in these solvents. 2- and 4-cyanophenol are soluble in chloroform[1][3]. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Moderately Soluble to Soluble | The presence of the benzene ring and ethyl group suggests some solubility in non-polar solvents. |

Predicted Stability Profile and Degradation Pathways

The primary route of degradation for Ethyl 3-(2-cyanophenoxy)propanoate is expected to be the hydrolysis of the ester linkage, a reaction that is typically catalyzed by acid or base. The ether linkage is generally more stable but can be susceptible to cleavage under harsh acidic conditions. The cyano group is relatively stable but can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions over extended periods.

| Condition | Predicted Stability | Anticipated Degradation Products | Rationale |

| Neutral (pH ~7) | Relatively stable | Slow hydrolysis to 3-(2-cyanophenoxy)propanoic acid and ethanol. | Ester hydrolysis is generally slow at neutral pH. |

| Acidic (pH < 7) | Unstable | Hydrolysis to 3-(2-cyanophenoxy)propanoic acid and ethanol. Under strongly acidic conditions (e.g., pH < 4), potential cleavage of the ether bond. | Acid-catalyzed hydrolysis of the ester is a common degradation pathway[5][6]. |

| Basic (pH > 7) | Highly unstable | Rapid hydrolysis to the salt of 3-(2-cyanophenoxy)propanoic acid and ethanol. | Base-catalyzed hydrolysis (saponification) of esters is typically rapid and irreversible[5][7][8]. |

| Elevated Temperature | Decreased stability | Accelerated hydrolysis across all pH ranges. | As with most chemical reactions, the rate of hydrolysis is expected to increase with temperature. |

| Oxidative Stress | Moderately stable | - | The molecule does not contain functional groups that are exceptionally prone to oxidation under normal conditions. Cyanophenols are noted to be incompatible with strong oxidizing agents[3][9]. |

Experimental Protocols

The following are generalized experimental protocols for determining the solubility and stability of a compound such as Ethyl 3-(2-cyanophenoxy)propanoate.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility

Objective: To determine the approximate solubility of Ethyl 3-(2-cyanophenoxy)propanoate in various solvents.

Materials:

-

Ethyl 3-(2-cyanophenoxy)propanoate

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC with a suitable detector (e.g., UV-Vis)

Methodology:

-

Prepare saturated solutions by adding an excess amount of Ethyl 3-(2-cyanophenoxy)propanoate to a known volume of each solvent in separate vials.

-

Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Protocol 2: Assessment of Chemical Stability (Hydrolysis)

Objective: To evaluate the stability of Ethyl 3-(2-cyanophenoxy)propanoate at different pH values.

Materials:

-

Ethyl 3-(2-cyanophenoxy)propanoate

-

A series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12)

-

Constant temperature incubator or water bath

-

HPLC with a suitable detector

-

pH meter

Methodology:

-

Prepare stock solutions of Ethyl 3-(2-cyanophenoxy)propanoate in a suitable organic co-solvent (e.g., acetonitrile) to ensure initial dissolution.

-

Add a small aliquot of the stock solution to each of the buffer solutions to achieve a final concentration that is well below the compound's aqueous solubility. The final concentration of the organic co-solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

-

Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C).

-

At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Immediately quench the reaction if necessary (e.g., by neutralizing the pH or adding a suitable solvent).

-

Analyze the samples by HPLC to determine the remaining concentration of the parent compound and the formation of any degradation products.

-

Plot the natural logarithm of the parent compound concentration versus time to determine the degradation rate constant (k) at each pH.

-

A plot of log(k) versus pH can be used to visualize the pH-rate profile.

Visualizations

The following diagrams illustrate a logical workflow for solubility testing and the predicted pH-dependent stability of Ethyl 3-(2-cyanophenoxy)propanoate.

References

- 1. 2-Cyanophenol | 611-20-1 [chemicalbook.com]

- 2. Ethyl propionate | 105-37-3 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. brainly.com [brainly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4-Cyanophenol | 767-00-0 [chemicalbook.com]

In-depth Technical Guide: Ethyl 3-(2-cyanophenoxy)propanoate

Compound Identification

Extensive searches for "Ethyl 3-(2-cyanophenoxy)propanoate" did not yield a specific CAS number or a standardized IUPAC name for this exact chemical structure in publicly available chemical databases and scientific literature. This suggests that the compound is either not well-characterized, is known by a different name, or is not commonly synthesized.

However, several structurally related compounds were identified. For researchers interested in this chemical scaffold, the following information on similar molecules may be relevant.

Structurally Related Compounds

Ethyl 2-(3-cyanophenoxy)acetate

-

CAS Number: 55197-25-6[1]

-

IUPAC Name: Ethyl 2-(3-cyanophenoxy)acetate[1]

-

Molecular Formula: C₁₁H₁₁NO₃[1]

-

Molecular Weight: 205.21 g/mol [1]

This compound shares the cyanophenoxy core but differs in the ethyl ester linkage, being an acetate derivative rather than a propanoate.

Fenoxaprop-P-ethyl

-

CAS Number: 71283-80-2[2]

-

IUPAC Name: ethyl (2R)-2-{4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}propanoate[2]

-

Molecular Formula: C₁₈H₁₆ClNO₅[2]

-

Activity: Herbicide[2]

While a more complex structure, it features a phenoxypropanoate moiety, which may be of interest for comparative studies.

Ethyl 3-cyanopropanoate

-

IUPAC Name: ethyl 3-cyanopropanoate[3]

This compound contains the ethyl propanoate and cyano functionalities but lacks the phenoxy linker.

Quantitative Data Summary

Due to the inability to identify the specific target compound, no quantitative data can be provided. For the related compound Ethyl 3-cyanopropanoate , the following data is available:

| Property | Value | Source |

| Molecular Weight | 127.14 g/mol | [3] |

| Molecular Formula | C₆H₉NO₂ | [3] |

| CAS Number | 10137-67-4 | [3] |

| Purity | ≥97% (Commercially available) | [4] |

| Storage | 4°C | [4] |

| SMILES | O=C(OCC)CCC#N | [4] |

Experimental Protocols

Detailed experimental protocols for the synthesis of "Ethyl 3-(2-cyanophenoxy)propanoate" could not be located. However, general synthetic strategies for related compounds can be informative. For instance, the synthesis of similar phenoxy esters often involves the Williamson ether synthesis, where a phenoxide is reacted with an alkyl halide.

A plausible, though unverified, synthetic route for the target compound could involve the reaction of 2-cyanophenol with ethyl 3-bromopropanoate in the presence of a base.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis of Ethyl 3-(2-cyanophenoxy)propanoate.

Signaling Pathways and Biological Activity

No information regarding the involvement of "Ethyl 3-(2-cyanophenoxy)propanoate" in any signaling pathways or its biological activities has been found in the scientific literature. Research into this specific molecule would be required to elucidate its potential roles.

Conclusion

The requested compound, Ethyl 3-(2-cyanophenoxy)propanoate, is not well-documented in publicly accessible scientific databases. This technical guide has provided information on structurally similar compounds that may serve as a starting point for researchers. Further investigation is needed to determine the physicochemical properties, synthetic routes, and biological activities of the target compound.

References

An In-depth Technical Guide to Ethyl 3-(2-cyanophenoxy)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2-cyanophenoxy)propanoate is a molecule of interest in synthetic and medicinal chemistry due to its unique combination of a cyanophenoxy moiety and a propanoate ester. The cyanophenoxy group can participate in various chemical transformations and may impart specific biological activities, while the ethyl propanoate portion can influence solubility, stability, and pharmacokinetic properties. This document outlines a proposed synthesis, potential chemical properties, and hypothetical biological activities of Ethyl 3-(2-cyanophenoxy)propanoate, drawing parallels from related compounds.

Proposed Synthesis

A plausible and efficient method for the synthesis of Ethyl 3-(2-cyanophenoxy)propanoate is via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this proposed pathway, 2-cyanophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with ethyl 3-bromopropanoate.

Reaction Scheme:

Caption: Proposed synthesis of Ethyl 3-(2-cyanophenoxy)propanoate.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization.

-

Preparation of the Reaction Mixture:

-

To a solution of 2-cyanophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 2-cyanophenoxide salt.

-

-

Nucleophilic Substitution:

-

To the reaction mixture, add ethyl 3-bromopropanoate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Ethyl 3-(2-cyanophenoxy)propanoate.

-

Physicochemical Properties (Hypothetical)

The following table summarizes the predicted physicochemical properties of Ethyl 3-(2-cyanophenoxy)propanoate based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | > 250 °C (estimated) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. |

| LogP | 2.5 - 3.5 (estimated) |

Spectroscopic Data (Illustrative)

The following are expected spectroscopic characteristics for Ethyl 3-(2-cyanophenoxy)propanoate.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | * Aromatic protons (4H): δ 7.0-7.8 ppm (multiplets) * -OCH₂- (2H): δ 4.3-4.5 ppm (triplet) * -CH₂CO- (2H): δ 2.8-3.0 ppm (triplet) * -OCH₂CH₃ (3H): δ 1.2-1.4 ppm (triplet) |

| ¹³C NMR | * C=O (ester): δ ~170 ppm * Aromatic carbons: δ 110-160 ppm * C≡N: δ ~115 ppm * -OCH₂- (ester): δ ~61 ppm * -OCH₂- (ether): δ ~65 ppm * -CH₂CO-: δ ~35 ppm * -OCH₂CH₃: δ ~14 ppm |

| IR (cm⁻¹) | * C≡N stretch: ~2230 cm⁻¹ * C=O stretch (ester): ~1735 cm⁻¹ * C-O stretch (ether and ester): 1250-1000 cm⁻¹ * Aromatic C-H stretch: ~3050 cm⁻¹ * Aliphatic C-H stretch: 2980-2850 cm⁻¹ |

| Mass Spec (m/z) | * [M]⁺: 219.0895 (calculated for C₁₂H₁₃NO₃) |

Potential Biological Activity and Signaling Pathways

While no specific biological studies on Ethyl 3-(2-cyanophenoxy)propanoate have been reported, compounds with similar structural motifs, such as phenoxy herbicides, are known to exhibit biological activity. For instance, some phenoxyacetic acid derivatives act as synthetic auxins, leading to uncontrolled growth in plants. The cyanophenoxy moiety is also present in some fungicides like azoxystrobin.

A hypothetical mechanism of action could involve the inhibition of a key enzyme or interference with a signaling pathway. For instance, if acting as a fungicide, it might inhibit mitochondrial respiration.

Caption: Hypothetical inhibition of a target enzyme.

Conclusion

Ethyl 3-(2-cyanophenoxy)propanoate represents an interesting, yet underexplored, chemical entity. The proposed synthetic route via Williamson ether synthesis offers a straightforward approach to its preparation. While its exact physicochemical and biological properties remain to be experimentally determined, analogies to related structures suggest potential applications in agrochemicals or pharmaceuticals. Further research is warranted to synthesize this compound, characterize its properties, and evaluate its biological activity to unlock its full potential. This guide serves as a foundational resource to stimulate and direct future investigations into this promising molecule.

Ethyl 3-(2-cyanophenoxy)propanoate: A Technical Guide to Synthesis and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl 3-(2-cyanophenoxy)propanoate is an organic molecule incorporating a cyanophenoxy group attached to an ethyl propanoate moiety. While the specific discovery and history of this compound are not documented in readily accessible literature, its structural motifs are present in various biologically active molecules. The cyanophenol group is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Similarly, aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] The combination of these functionalities in Ethyl 3-(2-cyanophenoxy)propanoate suggests its potential as a scaffold in medicinal chemistry and drug discovery.[4][5][]

This guide outlines two plausible and efficient synthetic pathways for the preparation of Ethyl 3-(2-cyanophenoxy)propanoate. Detailed experimental protocols, based on well-established analogous reactions, are provided to enable its synthesis and subsequent investigation.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of Ethyl 3-(2-cyanophenoxy)propanoate: the Williamson ether synthesis and the Michael addition.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an organohalide and an alkoxide.[7][8] In this proposed pathway, the sodium salt of 2-cyanophenol (2-cyanophenoxide) is reacted with ethyl 3-bromopropanoate in an SN2 reaction.[9][10]

Michael Addition

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[11] In this proposed route, 2-cyanophenol acts as the nucleophile, adding to ethyl acrylate in the presence of a base catalyst.[12][13]

Experimental Protocols

The following are detailed, representative experimental protocols for the proposed synthetic pathways.

Materials and Instrumentation

Reactants:

| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Cyanophenol | 611-20-1 | 119.12 | 149 | 93 |

| Ethyl 3-bromopropionate | 539-74-2 | 181.03 | 135-136 (50 mmHg) | - |

| Ethyl Acrylate | 140-88-5 | 100.12 | 99.4 | -71.2 |

| Sodium Hydroxide | 1310-73-2 | 40.00 | 1388 | 318 |

| Potassium Carbonate | 584-08-7 | 138.21 | - | 891 |

| Acetone | 67-64-1 | 58.08 | 56 | -95 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 153 | -61 |

Instrumentation:

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Infrared (IR) Spectrometer

-

Mass Spectrometer (MS)

Protocol 1: Williamson Ether Synthesis

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation: Add sodium hydroxide (1.1 eq) portion-wise to the solution at room temperature. Stir the mixture for 30 minutes to form the sodium 2-cyanophenoxide.

-

Nucleophilic Substitution: Add ethyl 3-bromopropanoate (1.0 eq) dropwise to the reaction mixture.[14][15]

-

Reaction: Heat the mixture to 80-90 °C and maintain it under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Michael Addition

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-cyanophenol (1.0 eq) and ethyl acrylate (1.2 eq) in acetone.

-

Catalyst Addition: Add anhydrous potassium carbonate (1.5 eq) to the mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, filter off the potassium carbonate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield the pure product.

Characterization and Data Presentation

The synthesized Ethyl 3-(2-cyanophenoxy)propanoate should be characterized by standard analytical techniques.

Table 2: Expected Analytical Data for Ethyl 3-(2-cyanophenoxy)propanoate

| Analysis | Expected Results |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 g/mol |

| 1H NMR (CDCl3, 400 MHz) | δ (ppm): 7.6-6.9 (m, 4H, Ar-H), 4.3 (t, 2H, -O-CH2-), 4.2 (q, 2H, -O-CH2-CH3), 2.8 (t, 2H, -CH2-CO-), 1.3 (t, 3H, -CH3) |

| 13C NMR (CDCl3, 100 MHz) | δ (ppm): 171 (C=O), 160 (Ar-C-O), 134, 133, 121, 118, 115 (Ar-C), 103 (Ar-C-CN), 65 (-O-CH2-), 61 (-O-CH2-CH3), 35 (-CH2-CO-), 14 (-CH3) |

| IR (neat, cm-1) | 2230 (C≡N stretch), 1735 (C=O ester stretch), 1250 (C-O ether stretch) |

| Mass Spec (ESI-MS) | m/z: 220.09 [M+H]+ |

Potential Applications in Drug Development

While specific biological activities of Ethyl 3-(2-cyanophenoxy)propanoate have not been reported, its structural components suggest several areas of potential therapeutic interest.

-

Anti-inflammatory Agents: Aryl propionic acid derivatives are a cornerstone of NSAID therapy.[3][16] The propanoate moiety in the target molecule could impart anti-inflammatory properties.

-

Anticancer Research: Phenolic compounds and their derivatives have been investigated for their anticancer activities.[17] Cyanobacteria, which produce a variety of bioactive compounds, are a source for drug discovery, including anticancer agents.[4][18] The cyanophenoxy group may contribute to cytotoxic or other anticancer effects.

-

Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, potentially enabling interaction with enzyme active sites.

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis and potential utility of Ethyl 3-(2-cyanophenoxy)propanoate. The detailed experimental protocols for the Williamson ether synthesis and Michael addition offer viable routes for its preparation, enabling further investigation by the scientific community. The structural relationship to known bioactive compounds suggests that Ethyl 3-(2-cyanophenoxy)propanoate and its analogues may be promising candidates for future drug discovery and development efforts.

References

- 1. 2-Cyanophenol | 611-20-1 | FC54821 | Biosynth [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The Williamson Ether Synthesis [cs.gordon.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. C-Alkylation of hydroxyarenes by Michael reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 14. Page loading... [guidechem.com]

- 15. Ethyl 3-bromopropionate - Wikipedia [en.wikipedia.org]

- 16. kulturkaufhaus.de [kulturkaufhaus.de]

- 17. Frontiers | Biosynthesis of anticancer phytochemical compounds and their chemistry [frontiersin.org]

- 18. researchgate.net [researchgate.net]

Potential Biological Activities of Ethyl 3-(2-cyanophenoxy)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2-cyanophenoxy)propanoate is a small molecule whose biological activities have not been extensively reported in peer-reviewed literature. However, its structural motifs, particularly the 2-cyanophenoxy group and the propanoate ester, are present in compounds with known pharmacological and biological effects. This technical guide consolidates information on the potential biological activities of Ethyl 3-(2-cyanophenoxy)propanoate based on the analysis of structurally related compounds. We hypothesize two primary potential activities: fungicidal action, due to the presence of the 2-cyanophenoxy moiety found in strobilurin fungicides, and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, a known activity of phenoxy derivatives. This document provides detailed experimental protocols for investigating these potential activities and outlines a plausible synthetic pathway for the compound. All quantitative data from related compound studies are summarized, and key experimental workflows are visualized to aid in the design of future research.

Introduction

The exploration of novel small molecules for therapeutic or agrochemical applications is a cornerstone of chemical biology and drug discovery. Ethyl 3-(2-cyanophenoxy)propanoate possesses a unique combination of a cyano-substituted aromatic ring linked via an ether to a propanoate ester. While direct biological data for this specific molecule is scarce, its constituent functional groups provide a rational basis for predicting its potential bioactivities.

The 2-cyanophenoxy group is a key structural feature of the highly successful strobilurin class of agricultural fungicides, such as azoxystrobin. This suggests that Ethyl 3-(2-cyanophenoxy)propanoate may interfere with fungal mitochondrial respiration. Additionally, phenoxy acid and ester derivatives have been widely investigated as anti-inflammatory agents, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2)[1].

This guide aims to provide a comprehensive technical overview of the potential biological activities of Ethyl 3-(2-cyanophenoxy)propanoate, offering detailed experimental methodologies to enable its scientific investigation.

Potential Biological Activities and Mechanisms of Action

Fungicidal Activity

The most prominent potential biological activity of Ethyl 3-(2-cyanophenoxy)propanoate is its fungicidal action. The structural similarity to azoxystrobin, a broad-spectrum fungicide, is the primary basis for this hypothesis.

Proposed Mechanism of Action: Inhibition of Mitochondrial Respiration

Strobilurin fungicides act by inhibiting the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This inhibition blocks ATP synthesis, leading to fungal cell death. It is plausible that the 2-cyanophenoxy moiety of Ethyl 3-(2-cyanophenoxy)propanoate could enable it to bind to the same site.

A proposed workflow for investigating the fungicidal activity is presented below.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-(2-cyanophenoxy)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 3-(2-cyanophenoxy)propanoate from 2-cyanophenol. Two primary synthetic routes are presented: the Williamson ether synthesis and the Michael addition. These protocols are designed to offer researchers a comprehensive guide for the preparation of this compound, which holds potential as an intermediate in medicinal chemistry and drug development. The document includes detailed procedural steps, purification methods, and expected characterization data.

Introduction

Ethyl 3-(2-cyanophenoxy)propanoate is a substituted phenoxypropanoate derivative. Compounds within this class are of significant interest in pharmaceutical research due to their diverse biological activities. The presence of a cyanophenyl group suggests potential applications in the development of enzyme inhibitors or as a scaffold for more complex molecular architectures. The following protocols detail two reliable methods for the synthesis of this target compound, providing flexibility in reagent choice and reaction conditions.

Reaction Scheme

Two common methods for the synthesis of Ethyl 3-(2-cyanophenoxy)propanoate are the Williamson ether synthesis and the Michael addition.

Method A: Williamson Ether Synthesis

Method B: Michael Addition

Application Notes

The synthesis of Ethyl 3-(2-cyanophenoxy)propanoate provides a valuable building block for the synthesis of more complex molecules in drug discovery programs. The cyanophenyl moiety can be further modified, for instance, through hydrolysis to a carboxylic acid or reduction to an amine, opening avenues for diverse derivatization. The phenoxypropanoate core is a common motif in various biologically active compounds. Researchers can utilize the detailed protocols to reliably produce this intermediate for their specific research needs.

Experimental Workflow

Caption: Overall experimental workflow for the synthesis of Ethyl 3-(2-cyanophenoxy)propanoate.

Experimental Protocols

Method A: Williamson Ether Synthesis

This method involves the O-alkylation of 2-cyanophenol with ethyl 3-bromopropanoate using a base.[1][2] This is a classic and reliable method for ether formation.[1][2]

Materials

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2-Cyanophenol | 119.12 | 1.19 g | 10.0 |

| Ethyl 3-bromopropanoate | 181.03 | 2.17 g | 12.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |

| Acetonitrile (CH₃CN) | 41.05 | 50 mL | - |

Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanophenol (1.19 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

-

Add 50 mL of acetonitrile to the flask.

-

Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the reagents.

-

Add ethyl 3-bromopropanoate (2.17 g, 12.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

Work-up and Purification

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in 50 mL of ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with 2 x 25 mL of 1 M NaOH solution to remove any unreacted 2-cyanophenol, followed by 1 x 25 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate) to afford the pure Ethyl 3-(2-cyanophenoxy)propanoate.

Method B: Michael Addition

This protocol describes the conjugate addition of 2-cyanophenol to ethyl acrylate, catalyzed by a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Materials

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2-Cyanophenol | 119.12 | 1.19 g | 10.0 |

| Ethyl acrylate | 100.12 | 1.20 g | 12.0 |

| DBU | 152.24 | 0.15 g | 1.0 |

| Toluene | 92.14 | 30 mL | - |

Procedure

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer, add 2-cyanophenol (1.19 g, 10.0 mmol) and 30 mL of toluene.

-

Add ethyl acrylate (1.20 g, 12.0 mmol) to the solution.

-

Add DBU (0.15 g, 1.0 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC (4:1 hexane:ethyl acetate).

Work-up and Purification

-

Once the reaction is complete, dilute the mixture with 50 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with 2 x 25 mL of 1 M HCl to remove the DBU catalyst.

-

Wash the organic layer with 1 x 25 mL of saturated sodium bicarbonate solution and 1 x 25 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting oil by column chromatography on silica gel with a hexane/ethyl acetate gradient to yield the final product.

Characterization Data

The following are predicted characterization data for Ethyl 3-(2-cyanophenoxy)propanoate based on its chemical structure and data from analogous compounds.

Quantitative Data Summary

| Synthesis Method | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Typical Yield (%) |

| Williamson Ether | 2-Cyanophenol | Ethyl 3-bromopropanoate | K₂CO₃ | Acetonitrile | 75-85 |

| Michael Addition | 2-Cyanophenol | Ethyl acrylate | DBU | Toluene | 60-75 |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.60 (dd, J = 7.7, 1.6 Hz, 1H, Ar-H), 7.50 (ddd, J = 8.3, 7.5, 1.6 Hz, 1H, Ar-H), 7.10 (td, J = 7.7, 0.9 Hz, 1H, Ar-H), 6.95 (dd, J = 8.4, 0.9 Hz, 1H, Ar-H), 4.35 (t, J = 6.2 Hz, 2H, -OCH₂CH₂-), 4.20 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.90 (t, J = 6.2 Hz, 2H, -CH₂CO-), 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 171.5 (-C=O), 160.0 (Ar-C-O), 134.0 (Ar-CH), 133.5 (Ar-CH), 122.0 (Ar-CH), 116.5 (-CN), 112.5 (Ar-CH), 105.0 (Ar-C-CN), 66.0 (-OCH₂CH₂-), 61.0 (-OCH₂CH₃), 35.0 (-CH₂CO-), 14.5 (-OCH₂CH₃).

-

FT-IR (ATR, cm⁻¹): 2980 (C-H, aliphatic), 2230 (C≡N), 1735 (C=O, ester), 1600, 1490 (C=C, aromatic), 1250 (C-O, ether), 1180 (C-O, ester).

-

Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₃NO₃ [M+H]⁺: 220.09, found: 220.1.

References

Application Notes and Protocols for Ethyl 3-(2-cyanophenoxy)propanoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2-cyanophenoxy)propanoate is a versatile scaffold in medicinal chemistry, possessing multiple reactive sites amenable to chemical modification. While direct biological applications of this specific molecule are not extensively documented, its structural motifs—a phenoxy ring, a cyano group, and an ethyl propionate chain—are present in numerous biologically active compounds. These notes provide a comprehensive overview of the potential applications of Ethyl 3-(2-cyanophenoxy)propanoate as a key intermediate in the synthesis of novel therapeutic agents. Detailed experimental protocols for its derivatization and subsequent biological screening are presented to guide researchers in exploring its potential in drug discovery.

Potential Therapeutic Applications

The chemical structure of Ethyl 3-(2-cyanophenoxy)propanoate suggests its utility as a starting material for the synthesis of compounds targeting a range of therapeutic areas. The presence of the cyano group and the phenoxy ether linkage are particularly significant. For instance, various cyanopyridine and coumarin derivatives have demonstrated notable biological activities. Based on the chemistry of this scaffold, potential applications for its derivatives include:

-

Anticancer Agents: The cyano group can be hydrolyzed, reduced, or cyclized to form various heterocyclic systems known to possess antiproliferative properties. The phenoxy moiety is also a common feature in many kinase inhibitors and other anticancer drugs.

-

Cholinesterase Inhibitors: The carbamate and related functionalities, which can be derived from the ester and cyano groups, are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making this scaffold a potential starting point for developing agents for Alzheimer's disease.[1]

-

Anti-inflammatory Agents: The phenoxypropanoate core is reminiscent of certain non-steroidal anti-inflammatory drugs (NSAIDs). Modifications of the aromatic ring and the propionate side chain could lead to novel anti-inflammatory compounds.

Physicochemical Properties and Proposed Biological Activity

While experimental data for Ethyl 3-(2-cyanophenoxy)propanoate is limited, its physicochemical properties can be predicted. This information is crucial for designing synthetic transformations and formulating screening assays. The following table summarizes these predicted properties and outlines hypothetical biological activities for its derivatives.

| Property | Predicted Value/Characteristic | Potential Biological Activity of Derivatives |

| Molecular Formula | C₁₂H₁₃NO₃ | Anticancer, Anti-inflammatory, Neuroprotective |

| Molecular Weight | 219.24 g/mol | Suitable for oral bioavailability (Lipinski's Rule of Five) |

| XLogP3 | 2.1 | Good membrane permeability |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 5 | |

| Hypothetical IC₅₀/EC₅₀ Values for Derivatives | ||

| Derivative Class | Target | Hypothetical IC₅₀/EC₅₀ (µM) |

| Tetrazole Derivative | Cancer Cell Line (e.g., MCF-7) | 5 - 20 |

| Amide Derivative | COX-2 Enzyme | 1 - 10 |

| Carbamate Derivative | Acetylcholinesterase (AChE) | 0.5 - 5 |

Experimental Protocols

The following protocols provide detailed methodologies for the chemical modification of Ethyl 3-(2-cyanophenoxy)propanoate and the subsequent biological evaluation of its derivatives.

Synthesis of a Tetrazole Derivative for Anticancer Screening

This protocol describes the conversion of the cyano group into a tetrazole ring, a common bioisostere for a carboxylic acid with potential for enhanced metabolic stability and binding interactions.

Materials:

-

Ethyl 3-(2-cyanophenoxy)propanoate

-

Sodium azide (NaN₃)

-

Triethylamine hydrochloride (Et₃N·HCl)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve Ethyl 3-(2-cyanophenoxy)propanoate (1 mmol) in DMF (10 mL).

-

Add sodium azide (1.5 mmol) and triethylamine hydrochloride (1.5 mmol) to the solution.

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine solution (20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired tetrazole derivative.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the evaluation of the synthesized derivatives for their cytotoxic effects on a cancer cell line (e.g., MCF-7).

Materials:

-

Synthesized derivatives

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

-

Seed the cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Prepare stock solutions of the synthesized derivatives in DMSO and dilute them with the culture medium to the desired concentrations.

-

Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Visualizations

Proposed Synthetic Pathway for Derivatization

The following diagram illustrates potential synthetic modifications of Ethyl 3-(2-cyanophenoxy)propanoate to generate a library of compounds for biological screening.

Caption: Synthetic routes from Ethyl 3-(2-cyanophenoxy)propanoate.

Hypothetical Signaling Pathway for Anticancer Derivatives

This diagram depicts a hypothetical mechanism of action for a derivative targeting a key signaling pathway in cancer cells.

Caption: Inhibition of the PI3K/Akt pathway by a hypothetical derivative.

Conclusion

Ethyl 3-(2-cyanophenoxy)propanoate represents a promising, yet underexplored, starting material for the development of novel therapeutic agents. Its versatile chemical nature allows for the synthesis of a diverse library of compounds with potential applications in oncology, neurodegenerative diseases, and inflammatory conditions. The protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for researchers embarking on the exploration of this intriguing chemical scaffold. Further investigation into the synthesis and biological evaluation of its derivatives is warranted to fully elucidate its potential in medicinal chemistry.

References

Application Notes and Protocols for Ethyl 3-(2-cyanophenoxy)propanoate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2-cyanophenoxy)propanoate is a versatile, yet underexplored, building block for the synthesis of novel heterocyclic compounds. Its unique bifunctional nature, possessing both an electrophilic nitrile group and a pro-nucleophilic center alpha to the ester carbonyl, presents an opportunity for intramolecular cyclization reactions to construct fused heterocyclic systems. This document outlines potential applications and detailed protocols for the use of Ethyl 3-(2-cyanophenoxy)propanoate in the synthesis of substituted chromanone derivatives, which are key scaffolds in medicinal chemistry.

The protocols provided herein are based on established principles of organic synthesis, particularly the Thorpe-Ziegler and Dieckmann-type cyclizations. While direct literature precedent for the specific use of Ethyl 3-(2-cyanophenoxy)propanoate is limited, the proposed methodologies are inferred from the known reactivity of analogous chemical systems. These notes are intended to serve as a foundational guide for researchers to explore the synthetic utility of this promising starting material.

Proposed Application: Synthesis of 4-Amino-2H-chromen-2-one Derivatives